

Application Notes and Protocols for the Laboratory Use of Mevidalen

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Compound of Interest

Compound Name: Mevidalen

Cat. No.: B608738

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Introduction

Mevidalen, also known as LY-3154207, is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] As a PAM, **Mevidalen** enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, thereby amplifying dopaminergic signaling.[2][3][4] This mechanism of action is being investigated for its therapeutic potential in various neuropsychiatric and neurodegenerative disorders, including Lewy body dementia and Parkinson's disease.[5]

These application notes provide detailed protocols for the preparation of **Mevidalen** solutions for both in vitro and in vivo laboratory studies, based on available information and standard laboratory practices.

Compound Information and Properties

Mevidalen is available as a free base and as a hydroxybenzoate (HBA) co-crystal. The HBA form has been noted to possess superior solubility, making it more suitable for research and development purposes.[6]

Property	Mevidalen (Free Base)	Mevidalen Hydroxybenzoate (HBA)
Synonyms	LY-3154207, LY3154207	LY-3154207 hydroxybenzoate, Mevidalen HBA
Chemical Formula	C ₂₄ H ₂₉ Cl ₂ NO ₃	C ₃₁ H ₃₅ Cl ₂ NO ₆
Molar Mass	450.40 g/mol [7]	588.52 g/mol [6][8]
CAS Number	1638667-79-4	1638669-32-5[6]
IUPAC Name	2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone	Benzoic acid, 4-hydroxy-, compd. with 2-(2,6-dichlorophenyl)-1-((1S,3R)-3,4-dihydro-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-2(1H)-isoquinolinyl)ethanone (1:1)[6]

Solubility and Stability

Specific quantitative solubility data for **Mevidalen** in common laboratory solvents is not widely published. The following table provides general guidance based on available information and typical properties of similar small molecules.

Parameter	Information
Recommended Form	Mevidalen Hydroxybenzoate (HBA) is recommended due to its superior solubility compared to the free base.[3][6]
Solvents for Stock	DMSO (Dimethyl Sulfoxide): While specific solubility values are not provided, general protocols for D1 receptor PAMs indicate the use of DMSO for creating high-concentration stock solutions for in vitro assays.[9]
Aqueous Solubility	Likely low. For in vivo studies, especially oral administration, suspension in an appropriate vehicle is common practice for poorly soluble compounds.
Storage (Solid)	The solid compound should be stored in a dry, dark environment. Recommended short-term storage is at 0-4°C (days to weeks), and long-term storage is at -20°C (months to years).[6]
Storage (Solutions)	Stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. At -20°C, the solution may be stable for up to two weeks, while at -80°C, it may be stable for up to three months.

Experimental Protocols

Protocol 1: Preparation of **Mevidalen** HBA Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of **Mevidalen** HBA in DMSO. This is a common starting concentration for subsequent dilutions for cell-based assays.

Materials:

- **Mevidalen** Hydroxybenzoate (HBA) powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials

Procedure:

- **Equilibrate:** Allow the vial of **Mevidalen** HBA powder to come to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **Mevidalen** HBA powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.89 mg of **Mevidalen** HBA (Molar Mass = 588.52 g/mol).
- **Dissolution:** Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
- **Solubilization:** Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but avoid excessive heat.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO should be kept low (typically \leq 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the stock solution is diluted sufficiently in the assay buffer or cell culture medium.

Protocol 2: Preparation of **Mevidalen** HBA Formulation for In Vivo Oral Administration

Preclinical studies have administered **Mevidalen** to mice via oral gavage.^[10] While the specific vehicle used in published studies is not detailed, a common practice for water-insoluble compounds is to prepare a suspension. This protocol provides a general method for preparing a suspension in 0.5% Carboxymethyl Cellulose (CMC).

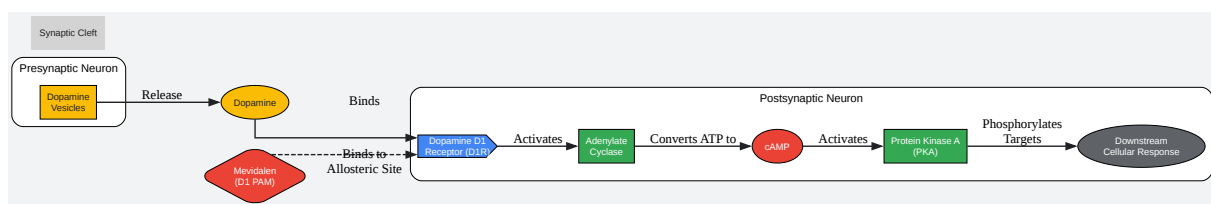
Materials:

- **Mevidalen** Hydroxybenzoate (HBA) powder
- Carboxymethyl Cellulose (CMC), sodium salt, low viscosity
- Sterile water for injection
- Mortar and pestle
- Stir plate and magnetic stir bar
- Graduated cylinder and sterile tubes

Procedure:

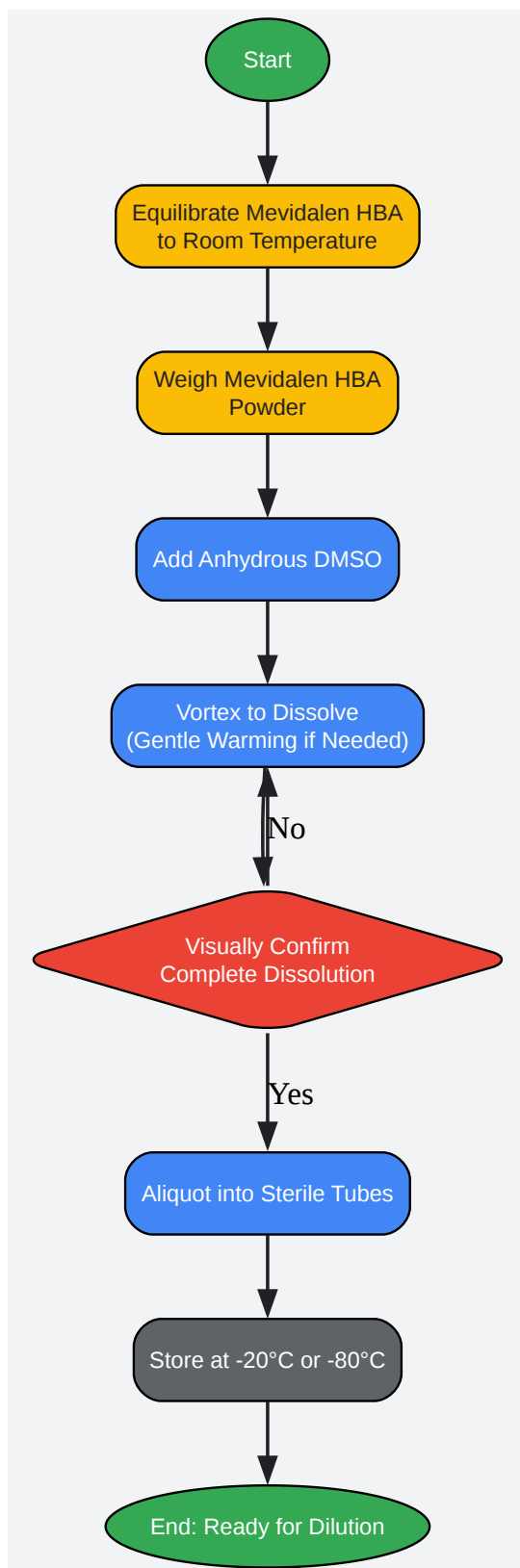
- **Vehicle Preparation:** Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously with a magnetic stir bar. Stir until the CMC is fully dissolved. This may take several hours.
- **Weighing:** Weigh the required amount of **Mevidalen** HBA based on the desired dose and dosing volume. For example, for a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, you would need 1 mg of **Mevidalen** HBA per mL of vehicle.
- **Trituration:** Place the weighed **Mevidalen** HBA powder in a mortar. Add a small amount of the 0.5% CMC vehicle (a few drops) and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
- **Suspension:** Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuing to mix. Transfer the suspension to a sterile tube.
- **Homogenization:** Stir the final suspension continuously using a magnetic stir bar until administration to ensure a uniform dose. The suspension should be prepared fresh daily.

Visualizations



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Caption: Mechanism of **Mevidalen** as a D1 Receptor Positive Allosteric Modulator.



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Caption: Workflow for Preparing **Mevidalen** HBA Stock Solution for In Vitro Use.

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